HYDROQUININE

Übersicht

Beschreibung

Hydroquinone, also known as benzene-1,4-diol or quinol, is an aromatic organic compound that is a type of phenol. It is a derivative of benzene, having the chemical formula C₆H₄(OH)₂. Hydroquinone is a white granular solid and is widely used in various industries due to its chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroquinone can be synthesized through several methods. One common method involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst such as hydrotalcite. The reaction is carried out under reflux conditions, and the intermediate benzoquinone is subsequently reduced to hydroquinone using sodium pyrosulfite .

Another method involves the hydrogenation of quinone in the vapor state by passing a gaseous mixture of hydrogen, steam, quinone vapor, and an organic solvent over a hydrogenation catalyst .

Industrial Production Methods

Industrially, hydroquinone is produced mainly through the dialkylation of benzene with propene to give 1,4-diisopropylbenzene. This compound reacts with air to form bis(hydroperoxide), which rearranges in acid to yield acetone and hydroquinone .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroquinone undergoes various chemical reactions, including:

Oxidation: Hydroquinone can be oxidized to quinone.

Reduction: Hydroquinone can be reduced to hydroquinol, which is used in biological systems as an electron carrier.

Substitution: Hydroquinone can undergo electrophilic substitution reactions due to the presence of hydroxyl groups on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ferric chloride and potassium permanganate.

Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Quinone

Reduction: Hydroquinol

Substitution: Various substituted hydroquinones depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Hydroquinone has numerous applications in scientific research:

Chemistry: Used as a reducing agent and in the synthesis of other chemical compounds.

Biology: Acts as an electron carrier in biological systems and is involved in redox reactions.

Medicine: Used in topical treatments for hyperpigmentation disorders such as melasma and age spots.

Industry: Employed in the production of antioxidants, photographic developers, and polymerization inhibitors.

Wirkmechanismus

Hydroquinone exerts its effects primarily through the inhibition of the enzyme tyrosinase, which is involved in the initial step of melanin biosynthesis. By inhibiting tyrosinase, hydroquinone reduces the production of melanin, leading to a lightening of the skin . Additionally, hydroquinone can cause selective damage to melanocytes and melanosomes, further reducing pigmentation .

Vergleich Mit ähnlichen Verbindungen

Hydroquinone is often compared with other skin-lightening agents such as:

Mequinol: A synthetic derivative of hydroquinone that is less irritating and works at lower concentrations.

Retinoids: Compounds derived from vitamin A that encourage cell growth and reduce skin discolorations.

Ascorbic Acid:

Alpha-Arbutin: A natural derivative of hydroquinone that is less irritating and more stable.

Hydroquinone is unique in its potent skin-lightening effects and its ability to inhibit tyrosinase effectively. it is also associated with potential side effects such as skin irritation and ochronosis, which have led to its restriction in some countries .

Biologische Aktivität

Hydroquinine, a hydroxylated derivative of quinine, has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article presents a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Overview of this compound

This compound is chemically known as 1,4-benzenediol and is structurally similar to hydroquinone. It exhibits various biological properties including anti-cancer, antibacterial, and immunomodulatory effects. Understanding these properties is crucial for evaluating its potential therapeutic applications.

Anti-Cancer Activity

Recent studies have demonstrated that this compound possesses significant anti-cancer properties.

- In Vitro Studies : this compound was tested on several cancer cell lines including A431 (human squamous carcinoma), B16F10 (mouse melanoma), and MDA-MB-231 (human breast cancer). The results indicated that this compound induced cell death in a dose-dependent manner. Specifically, at concentrations as low as 12.5 μM, significant cytotoxic effects were observed after 48 hours of treatment .

- In Vivo Studies : In animal models, this compound demonstrated the ability to suppress tumor growth and metastasis. For instance, it effectively reduced lung metastasis of melanoma cells in mice without exhibiting toxicity at doses up to 10 mg/kg .

Table 1: Summary of Anti-Cancer Effects of this compound

| Cell Line | Concentration (μM) | Treatment Duration (h) | Effect Observed |

|---|---|---|---|

| A431 | 12.5 | 48 | Significant cell death |

| B16F10 | Varies | 72 | Dose-dependent cytotoxicity |

| MDA-MB-231 | Varies | 72 | Significant reduction in viability |

Antibacterial Activity

This compound also exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies have established that the MIC for this compound ranges from 650 to 2500 µg/mL against various bacterial strains. The Minimum Bactericidal Concentration (MBC) values were found to be between 1250 and 5000 µg/mL .

- Mechanism of Action : Transcriptomic analysis revealed that this compound induces stress responses in bacteria, leading to the overexpression of efflux pump genes such as mexD and mexY in Pseudomonas aeruginosa. This suggests a potential mechanism for bacterial resistance .

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1000 | 2000 |

| Escherichia coli | 1500 | 3000 |

| Pseudomonas aeruginosa | 2500 | 5000 |

Immunomodulatory Effects

This compound has shown promising immunomodulatory effects, which may enhance its therapeutic potential in treating various diseases.

- Anti-inflammatory Properties : In vitro studies indicate that this compound can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines from activated immune cells .

Case Studies on Clinical Applications

- Topical Use for Hyperpigmentation : Hydroquinone has been widely used as a topical agent for treating hyperpigmentation disorders. A comparative study showed that a formulation containing hydroquinone significantly improved skin pigmentation compared to control treatments .

- Safety Profile : While effective, the safety profile of hydroquinone has raised concerns about potential side effects such as skin irritation and long-term carcinogenicity in animal studies. However, evidence regarding its carcinogenic potential in humans remains inconclusive .

Eigenschaften

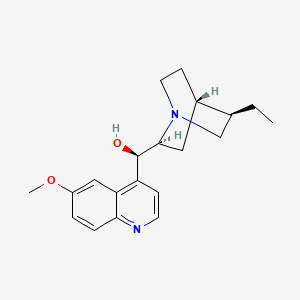

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJOQGZACKSYWCH-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878516 | |

| Record name | (-)-Dihydroquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | Hydroquinine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

522-66-7, 23495-98-9, 1435-55-8 | |

| Record name | (-)-Dihydroquinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8α,9R)-(±)-10,11-Dihydro-6′-methoxycinchonan-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23495-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroquinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroquinine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Dihydroquinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydroquinidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.420 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31J3Q51T6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.